![molecular formula C17H21N3O4S B2941859 5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 326022-98-4](/img/structure/B2941859.png)
5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Overview
Description
The compound “5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as pyrazoles . Pyrazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with phenyl acetic acid derivatives and thiosemicarbazide . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy and X-ray structural analysis . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Cognitive Enhancement and Antagonistic Activities
Research has demonstrated that certain benzenesulfonamide derivatives, like SB-399885, exhibit potent antagonistic activities towards specific receptors, which could have implications for cognitive enhancement. SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with properties that could potentially reverse cognitive deficits in animal models, suggesting a therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Properties
Studies on various benzenesulfonamide derivatives have also shown significant potential in anticancer research. For instance, the synthesis and evaluation of certain derivatives have indicated notable anticancer activity against breast cancer cell lines, providing a foundation for future research in cancer therapeutics (Kumar et al., 2021).
Antimicrobial Activities
Benzenesulfonamide compounds have been explored for their antimicrobial properties, with some novel derivatives exhibiting good to moderate activities against various test microorganisms. This research suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antituberculosis Activity
The exploration of thiourea derivatives bearing the benzenesulfonamide moiety has revealed promising compounds with significant activity against Mycobacterium tuberculosis. This highlights the potential for developing new therapeutic agents in the fight against tuberculosis (Ghorab et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibition of specific enzymes has indicated that certain sulfonamides, including those incorporating isoxazole and triazine motifs, have significant inhibitory effects on enzymes like carbonic anhydrase II and VII. These findings open up potential therapeutic applications in conditions such as glaucoma, neuropathic pain, and pigmentation disorders (Altug et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-n-phenyl-1h-pyrazol-4-yl-3-phenylmethanones, have been reported to inhibit p38 mitogen-activated protein kinase (p38mapk) . p38MAPK is a crucial protein involved in cellular responses to stress and inflammation .
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to the atp pocket of the target protein . This interaction can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of p38mapk, a potential target of similar compounds, can affect various cellular processes, including inflammation and stress responses .
Result of Action
Inhibition of p38mapk, a potential target of similar compounds, can lead to reduced inflammation and stress responses .
properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-5-3-14(4-6-15)19-25(21,22)17-12-13(18)2-7-16(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUPRWOAVPUCBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325810 | |
Record name | 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49730148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide | |
CAS RN |
326022-98-4 | |
Record name | 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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